REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.CN(C=O)C.[Br:11][C:12]1[C:21]([I:22])=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][C:16]([CH2:23]O)=[CH:17]2>C(Cl)Cl>[Br:11][C:12]1[C:13]2[C:18](=[CH:17][C:16]([CH2:23][Br:3])=[CH:15][CH:14]=2)[CH:19]=[CH:20][C:21]=1[I:22]
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Name
|
(5-bromo-6-iodo-2-naphthyl)methanol
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Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1I)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated solution of NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The organic extracts were evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |